3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide
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Description
3-methoxy-N-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT3 receptor , a type of serotonin receptor . Serotonin, or 5-hydroxytryptamine (5-HT), is a significant monoamine neurotransmitter found in both vertebrates and invertebrates . It is widely distributed in both the central and peripheral nervous systems of vertebrates, participating in various physiological activities like intestinal movements, mood regulation, appetite, and sleep . In nematodes, it is found in the central nervous, digestive, and reproductive systems, influencing various biological behaviors like eating, movement, and reproduction .
Mode of Action
It is known that the compound is derived from 5-ht3 receptor antagonists, suggesting that it may act as an antagonist at these receptors .
Result of Action
The compound has been evaluated against pinewood nematodes and root-knot nematodes, showing a good lethal rate and serious nervous curl effect against pinewood nematodes . The inhibition activities of a similar compound against root-knot nematodes were 84% at 160 mg/l and 60% at 20 mg/l for in vitro test and test tube test, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
This compound represents a promising area of study in the field of drug discovery, particularly for its potential use as a nematicide .
Properties
IUPAC Name |
N-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-30-19-7-5-6-16(12-19)23(27)24-15-22(26)25-17-10-11-18(25)14-21(13-17)31(28,29)20-8-3-2-4-9-20/h2-9,12,17-18,21H,10-11,13-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFVNPCUNCOEQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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